molecular formula C20H28N2OS B12522809 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- CAS No. 654058-98-7

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-

Cat. No.: B12522809
CAS No.: 654058-98-7
M. Wt: 344.5 g/mol
InChI Key: LQBATIMZEVUCML-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents play a crucial role in the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the cyclohexylmethyl and 4-(methylthio)phenyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid
  • 4-Phenyl-1H-pyrazole hybrids
  • 2H-Indazoles and 1H-pyrazoles

Uniqueness

Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

654058-98-7

Molecular Formula

C20H28N2OS

Molecular Weight

344.5 g/mol

IUPAC Name

3-[1-(cyclohexylmethyl)-5-(4-methylsulfanylphenyl)pyrazol-3-yl]propan-1-ol

InChI

InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3

InChI Key

LQBATIMZEVUCML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)CCCO

Origin of Product

United States

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